molecular formula C27H26N4O3 B7690716 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one

Cat. No.: B7690716
M. Wt: 454.5 g/mol
InChI Key: IYCGBIUGFAYOMJ-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic compound that features a combination of oxadiazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of bases such as cesium carbonate and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperazine moiety.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like cesium carbonate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce secondary alcohols .

Scientific Research Applications

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets are still under investigation, but studies suggest that it could influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one apart is its unique combination of oxadiazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-20-11-13-21(14-12-20)26-28-27(34-29-26)23-9-5-6-10-24(23)33-19-25(32)31-17-15-30(16-18-31)22-7-3-2-4-8-22/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCGBIUGFAYOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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